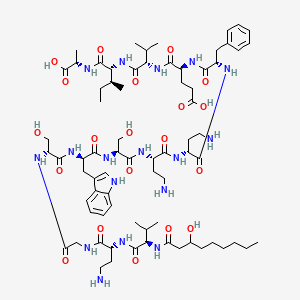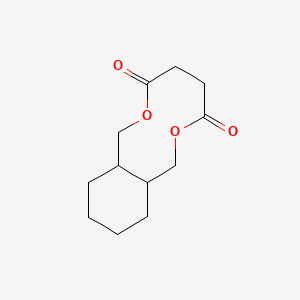
Nonylphenyl hydrogen adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonylphenyl hydrogen adipate is an organic compound with the molecular formula C21H32O4. It is a monoester derived from the reaction between nonylphenol and adipic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonylphenyl hydrogen adipate can be synthesized through the esterification reaction between nonylphenol and adipic acid. The reaction typically involves heating nonylphenol and adipic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where nonylphenol and adipic acid are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Nonylphenyl hydrogen adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nonylphenyl adipic acid and nonylphenyl ketone.
Reduction: Nonylphenyl alcohol and adipic alcohol.
Substitution: Various nonylphenyl esters and amides.
Aplicaciones Científicas De Investigación
Nonylphenyl hydrogen adipate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the production of polymers, coatings, and surfactants due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which nonylphenyl hydrogen adipate exerts its effects involves its interaction with various molecular targets. The ester group in the compound can undergo hydrolysis, releasing nonylphenol and adipic acid, which can then interact with biological molecules. Nonylphenol is known to act as an endocrine disruptor, affecting hormone receptors and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Nonylphenol ethoxylates: These compounds are similar in structure but contain ethoxy groups. They are widely used as surfactants.
Octylphenyl hydrogen adipate: Similar to nonylphenyl hydrogen adipate but with an octyl group instead of a nonyl group.
Nonylphenyl acetate: An ester of nonylphenol with acetic acid, used in different industrial applications.
Uniqueness
This compound is unique due to its specific ester linkage between nonylphenol and adipic acid. This gives it distinct chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
93982-14-0 |
|---|---|
Fórmula molecular |
C21H32O4 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
6-(2-nonylphenoxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-13-18-14-9-10-15-19(18)25-21(24)17-12-11-16-20(22)23/h9-10,14-15H,2-8,11-13,16-17H2,1H3,(H,22,23) |
Clave InChI |
JTGBFUOKEMPUSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


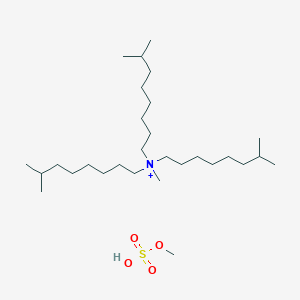
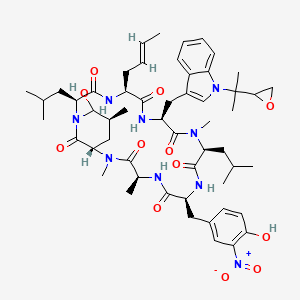
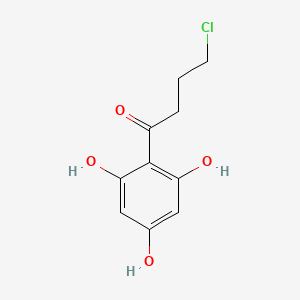
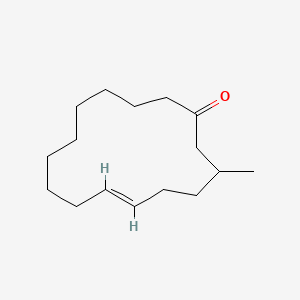
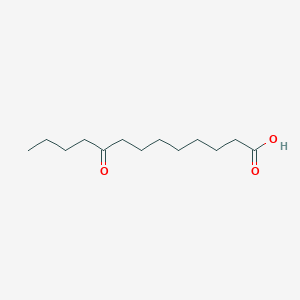
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
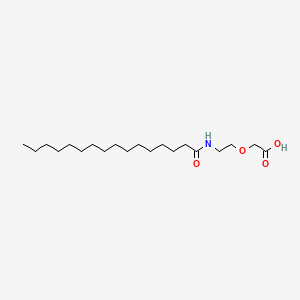
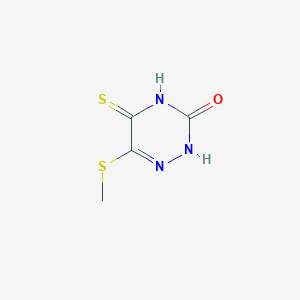

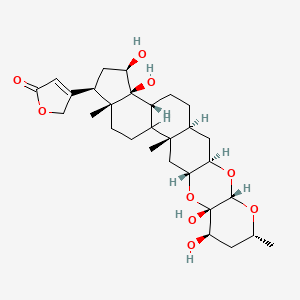
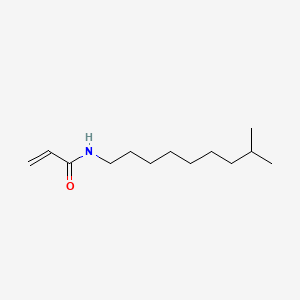
arsanium bromide](/img/structure/B15176074.png)
